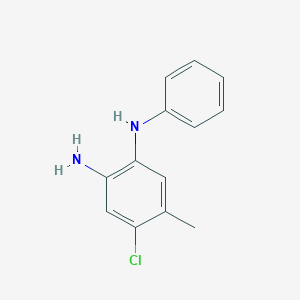

4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine

Description

4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine is a substituted aromatic diamine featuring a benzene ring with chloro (Cl) and methyl (CH₃) groups at positions 4 and 5, respectively, and a phenyl substituent on the N1 amine group. Its molecular formula is C₁₃H₁₄ClN₂, with a molecular weight of 239.72 g/mol.

This diamine is synthesized via methods such as Chan–Lam coupling, where 4-chloro-5-methylbenzene-1,2-diamine reacts with phenylboronic acid derivatives under copper catalysis . Its applications span medicinal chemistry (e.g., antipsychotic drug precursors) and materials science due to its electron-rich aromatic system and dual amine functionality .

Properties

IUPAC Name |

4-chloro-5-methyl-1-N-phenylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c1-9-7-13(12(15)8-11(9)14)16-10-5-3-2-4-6-10/h2-8,16H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZKLGASTAQEPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine typically involves the reaction of 4-chloro-5-methylbenzene-1,2-diamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps like purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed:

Oxidation: Quinones, oxidized derivatives

Reduction: Amines, reduced products

Substitution: Substituted benzene derivatives

Scientific Research Applications

4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (Cl, F) decrease amine nucleophilicity but stabilize intermediates in cyclization reactions .

- N1 substituents (phenyl vs. methyl) alter steric and electronic profiles. Phenyl groups enhance π-π stacking in drug candidates, while methyl groups improve solubility .

- Halogen position (4-Cl vs. 5-Cl) affects regioselectivity in heterocyclic synthesis. For example, 4-Cl derivatives favor indoloquinoxaline formation over 5-Cl analogs .

Physicochemical and Spectral Properties

Comparative spectral data (¹H NMR, ¹³C NMR) and physical properties highlight substituent effects:

Biological Activity

4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine, also known by its CAS number 861519-25-7, is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group and a methyl group attached to a phenyl ring with two amino groups. Its molecular formula is .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest the compound has potential against various bacterial strains.

- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes.

The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

- Enzyme Interaction : The compound may interact with specific enzymes, leading to inhibition or modulation of their activity.

- Cell Signaling Pathways : It could influence various cell signaling pathways, affecting cell proliferation and apoptosis.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound found significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induces apoptosis in a dose-dependent manner. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

The results suggest that this compound could be further explored for its anticancer potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine, and how do structural analogs inform experimental design?

- Methodological Answer : Synthesis can be optimized by adapting protocols from structurally similar compounds. For example, nitro-substituted phenylenediamines (e.g., 3- or 4-nitro derivatives) are often reduced to yield diamine products, with purification via recrystallization or chromatography . Hydrochloride salt formation (e.g., as seen in 4-chloro-3-methylbenzene-1,2-diamine hydrochloride) improves stability and crystallinity, enabling easier isolation . Comparative studies with analogs like N1-cyclopropyl-5-methylbenzene-1,2-diamine highlight the importance of substituent effects on reaction yields and selectivity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- SMILES/InChI descriptors (e.g.,

Clc1cc(c(N)cc1C)N) for structural validation . - Collision cross-section data (e.g., CID 54212601) to predict physicochemical behavior in mass spectrometry .

- Comparative analysis with trifluoromethyl analogs (e.g., 1-N-benzyl-4-trifluoromethylbenzene-1,2-diamine) to benchmark electronic and steric properties via NMR or DFT calculations .

Q. What purification strategies mitigate challenges in isolating the target compound?

- Methodological Answer :

- Membrane separation technologies (e.g., nanofiltration) can remove byproducts based on molecular weight differences .

- Recrystallization as a hydrochloride salt enhances purity, as demonstrated for 4-chloro-3-methylbenzene-1,2-diamine hydrochloride .

- Process control simulations (e.g., using COMSOL Multiphysics) model solvent selection and temperature gradients to optimize crystallization .

Advanced Research Questions

Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity or bioactivity?

- Methodological Answer : Link experiments to conceptual models such as:

- Hammett substituent constants to predict electronic effects of chloro and methyl groups on reaction kinetics .

- Density Functional Theory (DFT) to simulate intermediates in catalytic cycles or binding interactions with biological targets .

- Structure-activity relationship (SAR) models derived from analogs (e.g., N1-cyclopropyl derivatives) to hypothesize pharmacological profiles .

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

- Methodological Answer :

- Cross-validate findings using analogs (e.g., 3-chloro-5-trifluoromethylbenzene-1,2-diamine) to isolate substituent-specific effects .

- Systematic literature reviews identify gaps (e.g., unstudied N1-aryl substituents) and propose follow-up experiments .

- Error analysis protocols (e.g., evaluating purity via HPLC or reproducibility across synthetic batches) clarify whether discrepancies arise from methodological variability .

Q. What role can AI and computational tools play in optimizing synthesis or application studies?

- Methodological Answer :

- COMSOL Multiphysics integration enables predictive modeling of reaction kinetics or diffusion-limited processes .

- Machine learning algorithms analyze spectral databases to automate structural elucidation or predict solubility parameters .

Q. How do comparative studies with halogenated or alkylated analogs inform research priorities?

- Methodological Answer :

- Bioactivity benchmarking : Compare with N1-benzyl-4-trifluoromethylbenzene-1,2-diamine to assess how chloro/methyl groups influence antimicrobial or enzyme inhibition .

- Thermodynamic profiling : Contrast melting points and stability with nitro-substituted analogs (e.g., 4-nitro-1,2-phenylenediamine) to guide storage conditions .

Q. What safety protocols are critical for handling this compound and its derivatives?

- Methodological Answer :

- Hydrochloride salt protocols : Use fume hoods and inert atmospheres during synthesis to prevent oxidation, as seen in 4-chloro-3-methylbenzene-1,2-diamine hydrochloride handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.